N-(3-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide
Description
N-(3-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group and a piperidine ring in its structure makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19F3N2O2 |
|---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C15H19F3N2O2/c1-22-13-4-2-3-12(9-13)19-14(21)10-20-7-5-11(6-8-20)15(16,17)18/h2-4,9,11H,5-8,10H2,1H3,(H,19,21) |
InChI Key |
GGUXAXULSFDYER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the reaction of 3-methoxyaniline with 2-chloro-N-(4-(trifluoromethyl)piperidin-1-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-(3-hydroxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. It may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-2-[4-(methyl)piperidin-1-yl]acetamide
- N-(3-methoxyphenyl)-2-[4-(fluoromethyl)piperidin-1-yl]acetamide
- N-(3-methoxyphenyl)-2-[4-(chloromethyl)piperidin-1-yl]acetamide
Uniqueness
The presence of the trifluoromethyl group in N-(3-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide distinguishes it from similar compounds. This group significantly influences its chemical reactivity, biological activity, and physical properties, making it a compound of particular interest in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
